molecular formula C12H7F3N2O3S B1661844 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate CAS No. 97186-47-5

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate

Cat. No.: B1661844
CAS No.: 97186-47-5
M. Wt: 316.26 g/mol
InChI Key: IJUWDIXJKDTFPB-UHFFFAOYSA-N
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Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate is a chemical compound with the molecular formula C12H7F3N2O3S and a molecular weight of 316.26 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a thioether linkage attached to a pyridinium ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with pyridine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and potassium tert-butoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3S/c13-12(14,15)8-4-5-10(9(7-8)17(19)20)21-11-3-1-2-6-16(11)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUWDIXJKDTFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381473
Record name 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97186-47-5
Record name 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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